4-(4-prop-2-enoyloxybutoxy)benzoic Acid

描述

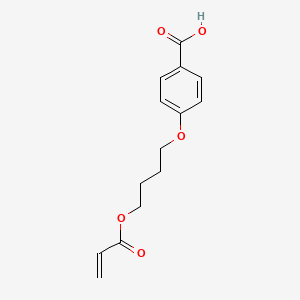

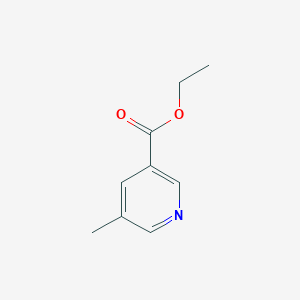

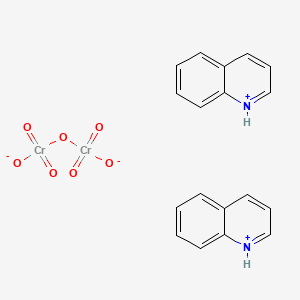

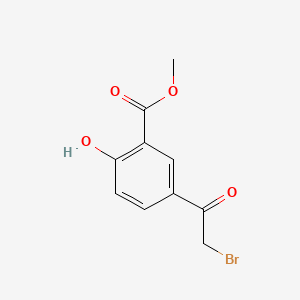

“4-(4-prop-2-enoyloxybutoxy)benzoic Acid” is a compound with various properties and potential applications in scientific research and industry. It has a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol .

Molecular Structure Analysis

The molecular structure of “4-(4-prop-2-enoyloxybutoxy)benzoic Acid” consists of a carboxyl group attached to a benzene ring . The canonical SMILES representation is C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O .Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-prop-2-enoyloxybutoxy)benzoic Acid” are not detailed in the retrieved sources, benzoic acid, a related compound, is known to react with hydroxyl radicals . It’s also known that carboxylic acids can be converted into various derivatives, including acid chlorides, anhydrides, and esters .科学研究应用

- Selective Oxidation of Benzyl Alcohol

- Application Summary : Benzoic acid has a wide range of applications in the chemical industry. The selective oxidation of benzyl alcohol is one of the main routes to produce benzoic acid .

- Methods of Application : In this work, tris(4-bromobiphenyl)phosphine was chosen as a building block to synthesize PAF-181 with a high specific surface area and high yield via a Yamamoto–Ullmann reductive coupling reaction. Subsequently, the WO4@PAF-181 catalyst was successfully prepared via methylation and ion exchange, in which PAF-181 acts as a carrier while WO4 2- serves as the active catalytic site .

- Results or Outcomes : The synergistic effect between functional carriers and active sites endows WO4@PAF-181 with distinctive catalytic property for efficient selective oxidation of benzyl alcohol to benzoic acid. Importantly, the catalyst can be conveniently recovered and reused by simple filtration, still maintaining its high catalytic activity .

- Electrophilic Substitutions

- Application Summary : The presence of a substituent on the benzene ring affects the reactivity and orientation of electrophilic substitutions .

- Methods of Application : In aromatic nitration, for instance, an –OH substituent makes the ring 1000 times more reactive than benzene, while an –NO 2 substituent makes the ring more than 10 million times less reactive . An –OH group directs substitution toward the ortho and para positions, while a carbonyl group such as –CHO directs substitution primarily toward the meta position .

- Results or Outcomes : The nature of the substituent initially present on the benzene ring determines the position of the second substitution .

- Decarboxylative Hydroxylation

- Application Summary : The decarboxylative hydroxylation of benzoic acids is a promising synthetic method due to its mild conditions, broad substrate scope, and late-stage applications .

- Methods of Application : This method involves the synthesis of phenols from benzoic acids at 358°C via photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation . The decarboxylative hydroxylation is enabled by a radical decarboxylation through ligand to metal charge transfer (LMCT) in copper carboxylates, which produces aryl radicals for subsequent capture by copper followed by C-O reductive elimination from arylcopper(III) .

- Results or Outcomes : The method overcomes the challenges associated with conventional decarboxylation of benzoic acids, enables a hitherto unknown transformation, and can be applied for the late-stage functionalization .

属性

IUPAC Name |

4-(4-prop-2-enoyloxybutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-13(15)19-10-4-3-9-18-12-7-5-11(6-8-12)14(16)17/h2,5-8H,1,3-4,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWYHNHRVUSVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452706 | |

| Record name | 4-(4-acryloxybutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-prop-2-enoyloxybutoxy)benzoic Acid | |

CAS RN |

69260-42-0 | |

| Record name | 4-(4-acryloxybutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)

![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)